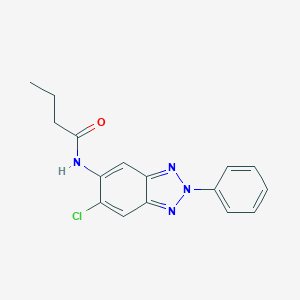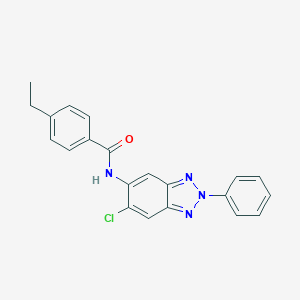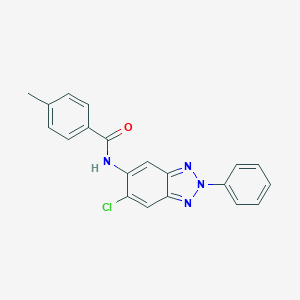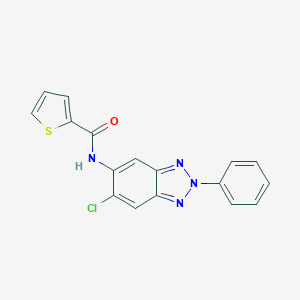![molecular formula C21H17N3O2S B251616 N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as CB 839, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. CB 839 has gained attention in recent years for its potential as an anti-cancer therapy, as glutamine metabolism is often upregulated in cancer cells. In
作用機序
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 works by inhibiting glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is then further metabolized to produce energy and biosynthetic precursors. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthesis in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate production and ultimately cell death. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has also been shown to have anti-inflammatory effects, as glutamine metabolism is involved in the production of inflammatory cytokines. In addition, N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. Another advantage is its potential to sensitize cancer cells to other anti-cancer therapies, which could improve the efficacy of these treatments. One limitation of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its low yield in synthesis, which could limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential for combination therapy with other anti-cancer agents. Additionally, there is a need for more efficient synthesis methods to improve the availability of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 for research purposes. Finally, there is a need for more research on the mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 and its effects on other metabolic pathways.
合成法
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 4-aminobiphenyl to form 4-(4-aminobiphenyl)benzoyl chloride. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. The overall yield of this synthesis is reported to be around 10%.
科学的研究の応用
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been studied extensively for its potential as an anti-cancer therapy. Glutaminase is often upregulated in cancer cells, as these cells rely on glutamine metabolism to support their rapid growth and proliferation. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively kill cancer cells while sparing normal cells. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been tested in preclinical models of a variety of cancers, including breast cancer, pancreatic cancer, and non-small cell lung cancer, with promising results. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 in cancer patients.
特性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-[(4-phenylbenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c22-19(25)17-8-4-5-9-18(17)23-21(27)24-20(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,25)(H2,23,24,26,27) |
InChIキー |
MYAFIOFLNWKQJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)




![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)